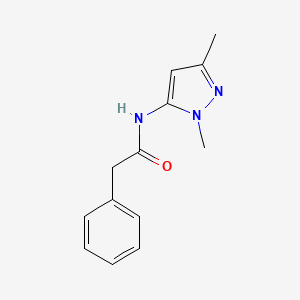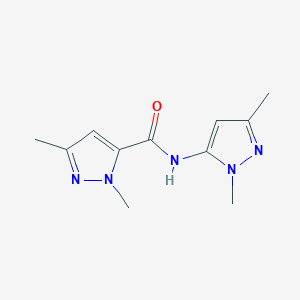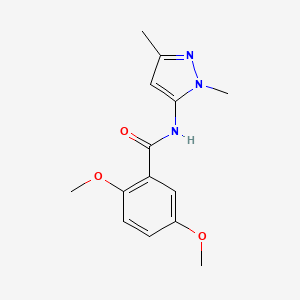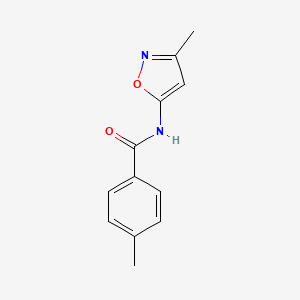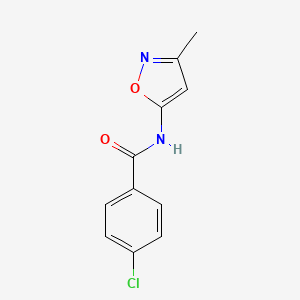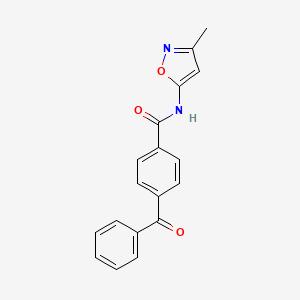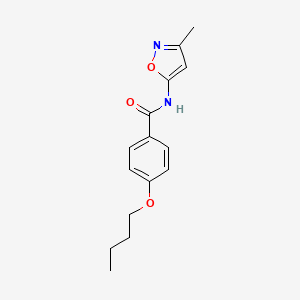
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide, also known as 4-BOB, is a novel compound that has been studied for its potential applications in scientific research. It is a synthetic compound with a unique structure that has not been observed in natural products. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has a wide range of potential applications in scientific research. It has been studied for its potential as a tool to study enzyme-mediated processes and as a probe for studying protein-protein interactions. It has also been studied for its potential as a drug target and for its ability to modulate the activity of enzymes. Additionally, 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has been studied for its potential as a drug delivery system and as a tool to study cell signaling pathways.
作用機序
Target of Action
Similar compounds with isoxazole substituents have been found to interact with enzymes like succinate dehydrogenase (sdh) .
Mode of Action
It’s known that compounds with isoxazole substituents can form hydrogen bonds and pi-pi interactions with their targets . These interactions can alter the function of the target enzyme or protein, leading to changes in cellular processes.
Biochemical Pathways
If we consider its potential interaction with sdh as suggested by similar compounds , it could affect the citric acid cycle and mitochondrial electron transport chain, impacting energy production in cells.
Result of Action
If it acts as an SDH inhibitor, it could potentially disrupt energy production within cells, leading to cell death .
Action Environment
The action, efficacy, and stability of 4-butoxy-N-(3-methylisoxazol-5-yl)benzamide could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its target. Additionally, the presence of other substances, such as solvents, could potentially affect its solubility and therefore its bioavailability .
実験室実験の利点と制限
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. Additionally, it is relatively non-toxic and does not have any known side effects. The main limitation of 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide for use in laboratory experiments is that its mechanism of action is not completely understood.
将来の方向性
The potential applications of 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide are still being explored. Some potential future directions include further study of its mechanism of action, its ability to modulate the activity of enzymes and receptors, and its potential as a drug delivery system. Additionally, further study of its potential as a tool to study cell signaling pathways and its potential as a drug target are also areas of potential future research.
合成法
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide is synthesized by the reaction of 4-butoxybenzamide with 3-methyl-1,2-oxazol-5-yl chloride in the presence of a base. The reaction is conducted in anhydrous conditions and yields 4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide as the product. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon to prevent oxidation of the reactants. The reaction is typically conducted at a temperature of 25-30°C and is complete within 24 hours.
特性
IUPAC Name |
4-butoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-9-19-13-7-5-12(6-8-13)15(18)16-14-10-11(2)17-20-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWABLTUJSYJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide](/img/structure/B6534425.png)
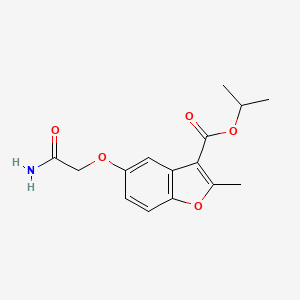
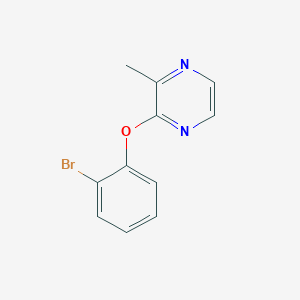
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)
